2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol
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Overview
Description
2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol is a complex organic compound that features a benzodiazole ring, an amino group, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the amino group and the phenylethanol moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: A related compound with similar functional groups.
2-Methoxyethylamine: Another compound with a methoxyethyl group.
Uniqueness
2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C18H21N3O2/c1-23-12-11-19-18-20-15-9-5-6-10-16(15)21(18)13-17(22)14-7-3-2-4-8-14/h2-10,17,22H,11-13H2,1H3,(H,19,20) |
InChI Key |
WZJAIQCNDZDIHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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